molecular formula C24H21FN4O3 B2412333 (E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941010-32-8

(E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2412333
M. Wt: 432.455
InChI Key: QXBNMKMDSBJWOL-DHZHZOJOSA-N
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Description

(E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound (E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can be related to the study of crystal structures of similar compounds. For instance, the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) was examined, which is a reaction product of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. The study provides insights into the molecular conformation, highlighting the dihedral angles and chair conformation of the piperazine ring, which could be relevant for understanding the structural properties of related compounds (Faizi, Ahmad, & Golenya, 2016).

Radioligand Development for PET Imaging

Another application is in the development of radioligands for Positron Emission Tomography (PET) imaging. Research on carbon-11-labeled arylpiperazinylthioalkyl derivatives, which share structural similarities, was conducted to create new PET radioligands. This research is crucial for the advancement of imaging techniques in medical diagnostics (Gao, Wang, & Zheng, 2012).

Antimicrobial Activity Studies

Studies have also explored the synthesis of derivatives with potential antimicrobial properties. For example, derivatives of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone were synthesized and evaluated for in vitro antibacterial activity, suggesting the potential of similar compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Synthesis of Novel Derivatives

Research into the synthesis of novel compounds with similar structural components has been a significant area of study. For instance, the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were reported, providing insights into the chemical processes and potential biological applications of these compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-21-5-3-2-4-19(21)23(30)28-12-14-29(15-13-28)24-20(16-26)27-22(32-24)11-8-17-6-9-18(25)10-7-17/h2-11H,12-15H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNMKMDSBJWOL-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-fluorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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